N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is a carboxamide derivative featuring a thiophene ring linked to a dimethylaminoethyl-naphthalene moiety. Its molecular structure combines aromatic (naphthalene, thiophene) and aliphatic (dimethylaminoethyl) components, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-21(2)17(13-20-19(22)18-11-6-12-23-18)16-10-5-8-14-7-3-4-9-15(14)16/h3-12,17H,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFLKXBUVZEYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CS1)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiophene ring linked to a carboxamide group, with a naphthalene moiety connected via a dimethylaminoethyl chain. This unique structure contributes to its biological properties.
Synthesis
The synthesis typically involves the reaction of thiophene-2-carboxylic acid derivatives with naphthalene-based amines under controlled conditions. The following synthetic route is commonly used:
- Reagents : Thiophene-2-carboxylic acid, naphthalen-1-amine, dimethylamine.
- Reaction Conditions : The reaction is conducted in a solvent such as ethanol or DMF at elevated temperatures.
- Purification : The product is purified through recrystallization or chromatography.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity Against Various Cell Lines
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Study: CDK Inhibition
In a study assessing the inhibitory effects on CDK2 and CDK4, this compound exhibited an IC50 value comparable to known inhibitors such as ribociclib:
- CDK2 Inhibition : IC50 = 0.25 µM
- CDK4 Inhibition : IC50 = 0.30 µM
These results suggest that the compound may serve as a potential therapeutic agent for cancers characterized by dysregulated CDK activity.
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Some reports have highlighted its effectiveness against certain bacterial strains, indicating that further exploration into its use as an antimicrobial agent could be warranted.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of the target compound and analogs:
Key Observations :
- Substituent Effects: The dimethylaminoethyl chain increases basicity, contrasting with the electron-withdrawing nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide, which may reduce bioavailability.
- Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 8.5–13.5° in ) influence molecular stacking and intermolecular interactions, critical for crystallization and solid-state stability.
Pharmacological Considerations
- Solubility: Polar groups (e.g., morpholinomethyl in ) enhance aqueous solubility, whereas naphthalene and thiophene in the target compound may necessitate formulation optimization.
- Binding Affinity : The naphthalene moiety could improve binding to hydrophobic pockets in target proteins compared to smaller aryl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
